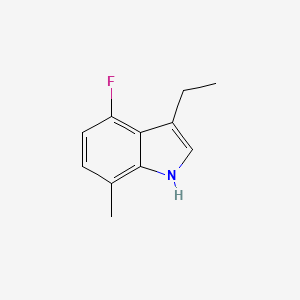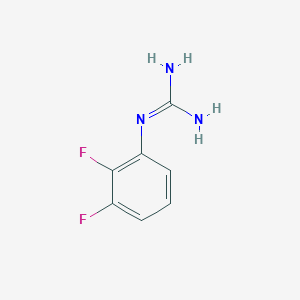
1-(2,3-Difluorophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Difluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups, which make them valuable in various biological and chemical applications
准备方法
The synthesis of 1-(2,3-Difluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,3-difluoroaniline with cyanamide under acidic conditions to form the guanidine structure. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2,3-difluoroaniline to yield the desired product . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
化学反应分析
1-(2,3-Difluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,3-Difluorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
作用机制
The mechanism of action of 1-(2,3-Difluorophenyl)guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
相似化合物的比较
1-(2,3-Difluorophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2,4-Difluorophenyl)guanidine: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
1-(2,5-Difluorophenyl)guanidine: Another isomer with distinct properties and uses.
1-(2,6-Difluorophenyl)guanidine:
The uniqueness of this compound lies in its specific fluorine atom positions, which influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry.
属性
分子式 |
C7H7F2N3 |
|---|---|
分子量 |
171.15 g/mol |
IUPAC 名称 |
2-(2,3-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI 键 |
OKEOWPPTBWDXHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





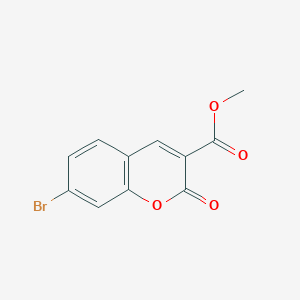
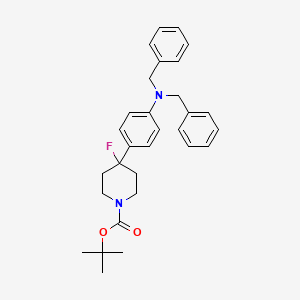

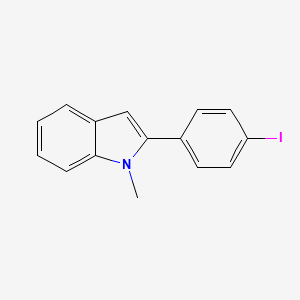
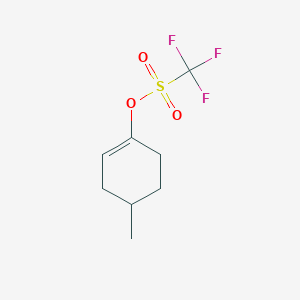
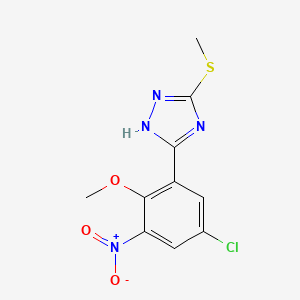
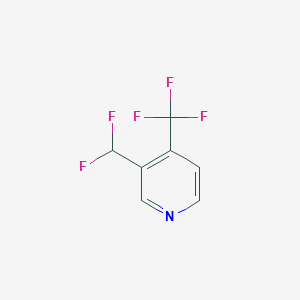
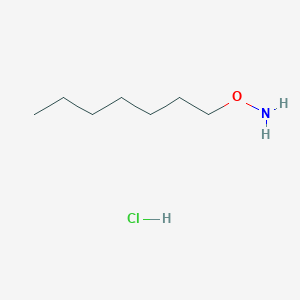
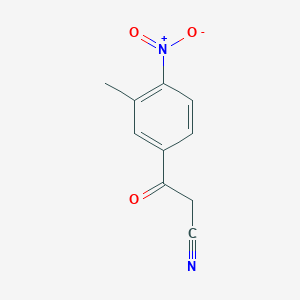
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
